molecular formula C6H7N3O B3054636 N-Phenylnitrous hydrazide CAS No. 614-01-7

N-Phenylnitrous hydrazide

Cat. No. B3054636
CAS RN: 614-01-7
M. Wt: 137.14 g/mol
InChI Key: HNEDEEXYWVCQFG-UHFFFAOYSA-N
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Description

N-Phenylnitrous hydrazide, also known as N-Nitroso Phenylhydrazine, is a chemical compound with the molecular formula C6H7N3O . It is a type of hydrazide, which are compounds that contain a nitrogen-nitrogen bond with an oxygen atom attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

N-Phenylnitrous hydrazide has a molecular weight of 137.14 and a predicted density of 1.24±0.1 g/cm3 . Its predicted boiling point is 229.6±23.0 °C, and it has a predicted acidity coefficient (pKa) of -2.13±0.50 .

Safety And Hazards

While the specific safety data sheet for N-Phenylnitrous hydrazide is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, a safety data sheet for a related compound, Phenylhydrazine, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

N-amino-N-phenylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9(8-10)6-4-2-1-3-5-6/h1-5H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEDEEXYWVCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558558
Record name N-Phenylnitrous hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylnitrous hydrazide

CAS RN

614-01-7
Record name N-Phenylnitrous hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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